"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" basic properties
"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" basic properties
An In-depth Technical Guide on the Core Properties of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a valuable component in the design of novel therapeutic agents.[1] This guide focuses on the basic properties of a specific derivative, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine . We will delve into its chemical and physical characteristics, synthesis, analytical methods, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of technical information, including experimental protocols and pathway visualizations.
Chemical and Physical Properties
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine is a synthetic compound featuring a central methane carbon bonded to a 4-bromophenyl group, a phenyl group, and the nitrogen atom of a pyrrolidine ring. The presence of the bromine atom and the diphenylmethyl moiety are key features that can influence its biological activity and metabolic stability.[3]
Identifiers and Physicochemical Data
The following table summarizes the key identification and physical properties of the compound.
| Property | Value | Reference |
| IUPAC Name | 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine | N/A |
| CAS Number | 1280786-96-0 | [4] |
| Molecular Formula | C₁₇H₁₈BrN | [4] |
| Molecular Weight | 316.24 g/mol | [4] |
| InChIKey | DFLJXKKHZUELSW-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC=CC=C3 | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Description |
| Ar-H | 7.42–7.25 | Multiplet, aromatic protons |
| N-CH₂ | 3.85–3.71 | Multiplet, 2H, pyrrolidine ring |
| CH | 2.50–2.41 | Multiplet, 1H, methine proton |
| pyrrolidine-H | 2.05–1.91 | Multiplet, 3H, pyrrolidine ring |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Description |
| C-Br | 153.92 | Aromatic carbon attached to Br |
| Ar-C | 142.42 | Aromatic carbon |
| Ar-C | 131.59 | Aromatic carbon |
| N-CH₂ | 61.39 | Pyrrolidine ring carbon |
| pyrrolidine-C | 47.57 | Pyrrolidine ring carbon |
Note: The referenced source for NMR data lists the molecular formula as C₁₆H₁₈BrN, which is inconsistent with the compound name. The data is presented here as reported but should be used with caution.[4]
Synthesis and Characterization
The synthesis of pyrrolidine derivatives can be achieved through various established routes, including 1,3-dipolar cycloadditions and modifications of natural amino acids like proline.[5][6] For 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a direct nucleophilic substitution approach is a viable and straightforward method.
Experimental Protocol: Synthesis
This protocol outlines a general method for the synthesis of the title compound via nucleophilic substitution.
Objective: To synthesize 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine.
Materials:
-
4-Bromobenzhydryl bromide (or 1-bromo-4-(bromo(phenyl)methyl)benzene)
-
Pyrrolidine
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 4-bromobenzhydryl bromide in anhydrous DCM.
-
Addition of Amine: To the stirred solution, add 1.2 equivalents of pyrrolidine dropwise.
-
Addition of Base: Following the pyrrolidine, add 1.5 equivalents of triethylamine dropwise. The base is added to neutralize the HBr byproduct formed during the reaction.
-
Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine.
Biological Activity and Mechanism of Action
Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2] While specific quantitative data for 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine is limited in publicly accessible literature, its structural features suggest potential for significant biological activity.
Anticancer Potential
Many pyrrolidine-containing compounds have been investigated as anticancer agents.[1] Their mechanisms often involve the inhibition of critical cellular machinery or the induction of programmed cell death (apoptosis).[4] Research on similar structures suggests that these compounds can modulate various signaling pathways, leading to the activation of caspases, which are key proteases in the apoptotic cascade.[4]
Enzyme Inhibition
The pyrrolidine scaffold is a key component in many enzyme inhibitors.[1][7] Derivatives have shown potent inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant targets for managing diabetes.[2][8] Other targeted enzymes include dipeptidyl peptidase-IV (DPP-IV) and various kinases.[5][7] The mechanism typically involves the compound binding to the active site of the enzyme, blocking access to its natural substrate.[4]
Receptor Modulation
Pyrrolidine derivatives can also act as modulators of cellular receptors. For example, some derivatives function as antagonists for chemokine receptors like CXCR4, which plays a role in cancer cell migration and metastasis.[7]
The table below presents IC₅₀ values for various pyrrolidine derivatives against different biological targets to provide context for the potential potency of this class of compounds.
| Compound Class/Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |
| Rhodanine-substituted spirooxindole pyrrolidine | α-amylase | 1.57 ± 0.10 µg/mL | [2] |
| 1,2,4-Oxadiazole pyrrolidine derivative | E. coli DNA gyrase | 120 ± 10 nM | [2] |
| Pyrrolidine sulfonamide derivative | DPP-IV enzyme | 11.32 ± 1.59 µM | [2] |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78 µM | [1] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon Cancer) | 0.39 - 0.92 µM | [1] |
Experimental Protocols for Biological Assays
To assess the biological activity of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, standardized assays are employed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on a cancer cell line.
Principle: The MTT assay is a colorimetric method that measures cell viability. NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell line (e.g., MCF-7, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory effect of the compound on α-glucosidase activity.
Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) by the α-glucosidase enzyme. The absorbance of the yellow p-nitrophenol is measured spectrophotometrically.
Materials:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
Phosphate buffer (0.1 M, pH 6.8)
-
p-NPG substrate solution (1 M)
-
Test compound at various concentrations
-
Sodium carbonate (Na₂CO₃) solution (0.1 N)
-
96-well plate and microplate reader
Procedure:
-
Incubation: In a 96-well plate, mix 10 µL of the test compound solution with 10 µL of α-glucosidase enzyme solution. Incubate at 37°C for 20 minutes.[8]
-
Buffer Addition: Add 125 µL of phosphate buffer to each well.[8]
-
Reaction Initiation: Add 20 µL of the p-NPG substrate to start the reaction. Incubate for an additional 30 minutes at 37°C.[8]
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[8]
-
Measurement: Measure the absorbance at 405 nm. Acarbose is typically used as a positive control.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel pyrrolidine derivative.
Caption: A generalized workflow for the synthesis, purification, and evaluation of a novel compound.
Enzyme Inhibition Mechanism
This diagram illustrates the basic principle of competitive enzyme inhibition.
Caption: Competitive enzyme inhibition by a pyrrolidine derivative.
CXCR4 Signaling Pathway Inhibition
The CXCL12/CXCR4 signaling axis is crucial for cell migration. Pyrrolidine derivatives can act as antagonists to this pathway.
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 1-(1-(4-Bromophenyl)ethyl)pyrrolidine | 78065-00-6 | Benchchem [benchchem.com]
- 4. 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine | 1280786-96-0 | Benchchem [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
